6-Bromo-5-pivalamidonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWGNXFVJHQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673935 | |
| Record name | 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-31-1 | |
| Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1142192-31-1 | |
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Contextualization Within Nicotinic Acid Derivatives and Pyridine Chemistry
Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone of pyridine (B92270) chemistry, with a rich history of applications in human health. nih.govorgsyn.org The pyridine ring itself is a ubiquitous motif in a vast array of natural products and pharmaceuticals. frontiersin.org Its presence is often critical for biological activity, influencing properties such as solubility, binding affinity, and metabolic stability. The functionalization of the pyridine core, therefore, is a central theme in synthetic organic chemistry, with each new derivative offering a unique set of handles for further chemical modification.
6-Bromo-5-pivalamidonicotinic acid is a prime example of a highly functionalized nicotinic acid derivative. It incorporates several key features that make it a valuable tool for synthetic chemists: a carboxylic acid group, a bromine atom, and a pivalamide (B147659) moiety. Each of these groups offers a distinct reactivity profile, allowing for selective transformations at different positions of the pyridine ring.
Significance As a Privileged Scaffold and Versatile Building Block
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. bldpharm.com Pyridine (B92270) and its derivatives are widely recognized as privileged scaffolds due to their frequent appearance in FDA-approved drugs and other bioactive compounds. bldpharm.com
6-Bromo-5-pivalamidonicotinic acid can be considered a versatile building block that embodies the principles of a privileged scaffold. The bromine atom at the 6-position is particularly significant, as it serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental tools in modern synthetic chemistry.
The carboxylic acid at the 3-position provides a convenient site for the formation of amide bonds, a common linkage in pharmaceuticals. This allows for the straightforward coupling of the nicotinic acid core to a wide variety of amines, further expanding the chemical space accessible from this building block. The pivalamide (B147659) group at the 5-position, with its sterically demanding tert-butyl group, can influence the conformation of the molecule and may also play a role in modulating its electronic properties and metabolic stability.
The strategic placement of these functional groups on the pyridine ring makes this compound a highly attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening in drug discovery programs.
Overview of Research Trajectories for Halogenated Nicotinic Acid Systems
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound (Target Molecule) reveals several potential synthetic routes. The primary disconnections involve the formation of the amide bond and the carbon-bromine bond.
Approaches to the Brominated Nicotinic Acid Framework
The core of the target molecule is a brominated nicotinic acid. A key precursor identified is 6-amino-5-bromonicotinic acid. The synthesis of such brominated nicotinic acids can be approached in several ways. One common method involves the direct bromination of a suitable nicotinic acid precursor. For instance, the bromination of nicotinic acid itself can be achieved using bromine in the presence of a Lewis acid catalyst or thionyl chloride, though controlling the regioselectivity can be challenging. acs.orggoogle.com A more controlled approach often involves starting with a pre-functionalized pyridine ring.
Another strategy is to start from a readily available substituted pyridine, such as a methylpyridine (picoline), and then perform oxidation of the methyl group to a carboxylic acid and subsequent bromination. For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-bromo-5-methylpyridine (B20793) via a Sandmeyer-type reaction, followed by oxidation of the methyl group to yield 6-bromonicotinic acid. nih.gov
Introduction and Functionalization of the Pivalamido Moiety
The pivalamido group, a bulky acylamino functionality, is typically introduced via acylation of an amino group. In the retrosynthesis of this compound, this translates to the acylation of a 5-aminonicotinic acid derivative. A crucial intermediate for this strategy is 6-amino-5-bromonicotinic acid, which is commercially available. mdpi.comnih.gov
The acylation can be achieved using pivaloyl chloride or pivalic anhydride (B1165640) as the acylating agent. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is critical to ensure the chemoselective N-acylation without promoting unwanted side reactions, such as O-acylation of the carboxylic acid group. nih.gov Lewis acid catalysis can also be employed to facilitate the amidation reaction. google.com
Precursor Chemistry and Convergent Synthesis Strategies
A convergent synthesis approach is often favored for complex molecules like this compound. This involves the synthesis of key fragments that are then combined in the later stages of the synthesis.
A plausible convergent strategy would involve:
Synthesis of the Brominated Amino-Nicotinic Acid Core: Preparation of 6-amino-5-bromonicotinic acid. As this is commercially available, this can be a starting point. mdpi.comnih.gov If a custom synthesis is required, it could be prepared from 6-aminonicotinic acid via electrophilic bromination.
Acylation with the Pivaloyl Group: The final step would be the selective N-acylation of 6-amino-5-bromonicotinic acid with pivaloyl chloride in the presence of a suitable base and solvent.
An alternative route could involve the synthesis of a nicotinic acid derivative where the amino group is already acylated with the pivalamido group, followed by a late-stage bromination. However, the pivalamido group is an ortho-, para-director, which might not favor bromination at the desired 6-position. Therefore, the former strategy of late-stage acylation of a pre-brominated precursor is generally more synthetically viable.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for both the bromination and acylation steps.
For the acylation of 6-amino-5-bromonicotinic acid, a screening of different bases and solvents would be necessary. The following table outlines potential conditions based on analogous reactions reported in the literature for the synthesis of substituted nicotinamides. nih.govmdpi.com
Table 1: Potential Reaction Conditions for the Pivaloylation of 6-Amino-5-bromonicotinic Acid
| Acylating Agent | Base | Solvent | Temperature (°C) | Potential Yield Range (%) |
| Pivaloyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to rt | 70-90 |
| Pivaloyl Chloride | Pyridine | Tetrahydrofuran (THF) | 0 to rt | 65-85 |
| Pivalic Anhydride | 4-DMAP | Acetonitrile | rt to 50 | 60-80 |
Note: The yield ranges are estimates based on similar reactions and would require experimental validation for this specific substrate.
Controlling the temperature is critical to prevent side reactions. The addition of pivaloyl chloride is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature to ensure complete conversion. rsc.org The use of a non-nucleophilic base is preferred to avoid competition with the amino group of the substrate.
Scalability and Process Chemistry Considerations in Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed through careful process chemistry development.
Key considerations for scalability include:
Reagent Cost and Availability: The cost-effectiveness of starting materials and reagents is paramount for large-scale production. The commercial availability of 6-amino-5-bromonicotinic acid is a significant advantage in this regard.
Process Safety: The handling of potentially hazardous reagents like pivaloyl chloride and the management of reaction exotherms are critical safety concerns. Process safety studies, including reaction calorimetry, are essential to ensure safe operation on a larger scale.
Work-up and Purification: The development of a robust and scalable work-up and purification procedure is crucial. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The choice of an appropriate solvent system for crystallization is a key optimization parameter.
Waste Management: The environmental impact of the process must be considered. Minimizing solvent usage and developing methods for the recycling or safe disposal of waste streams are important aspects of green chemistry that should be integrated into the process development. google.com
Regulatory Compliance: The synthesis of a compound intended for pharmaceutical use must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.
Electrophilic and Nucleophilic Substitution Reactions
The pyridine ring of this compound is inherently electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the bromine atom, the pivalamido group, and the carboxylic acid group further modulates the electronic properties and steric environment of the ring, dictating the course of substitution reactions.
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The pivalamido group (-NHCOtBu) on this compound can act as a directed metalation group (DMG). DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org
In the case of this compound, the pivalamido group can direct the metalation to the C-4 position of the pyridine ring. This is because the amide functionality is a potent DMG. The subsequent reaction of the resulting ortho-lithiated species with various electrophiles allows for the introduction of a wide range of substituents at the C-4 position.
Table 1: Potential Electrophiles for DoM of this compound
| Electrophile | Resulting Functional Group at C-4 |
| D2O | Deuterium |
| Alkyl halides (R-X) | Alkyl (R) |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl/Hydroxy-dialkyl |
| Carbon dioxide (CO2) | Carboxylic acid |
| Disulfides (RSSR) | Thioether (SR) |
Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions
The bromine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the C-6 position towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This allows for the displacement of the bromide ion by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org
The SNAr reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.orgnih.gov In some cases, a concerted mechanism may also be operative. nih.govnih.gov
Table 2: Examples of Nucleophiles for SNAr Reactions with this compound
| Nucleophile | Resulting Functional Group at C-6 |
| Alkoxides (RO⁻) | Alkoxy (OR) |
| Amines (RNH2, R2NH) | Amino (NHR, NR2) |
| Thiols (RSH) | Thioether (SR) |
| Cyanide (CN⁻) | Cyano (CN) |
| Azide (N3⁻) | Azido (N3) |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Chan-Lam Coupling: Investigations of Copper-Mediated Arylation and Heteroarylation
The Chan-Lam coupling reaction utilizes copper catalysts to form carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org This reaction is a valuable alternative to palladium-catalyzed methods. wikipedia.org In the context of this compound, the pivalamido group could potentially undergo N-arylation or N-heteroarylation with boronic acids in the presence of a copper catalyst. wikipedia.orgst-andrews.ac.uk
The generally accepted mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired product. wikipedia.orgorganic-chemistry.org The reaction is often carried out in the presence of a base and an oxidant, which can be atmospheric oxygen. organic-chemistry.org
Table 3: Potential Coupling Partners for Chan-Lam Reaction with the Pivalamido Group
| Coupling Partner | Resulting Bond |
| Arylboronic acids | N-Aryl |
| Heteroarylboronic acids | N-Heteroaryl |
| Alcohols | O-Alkyl/Aryl (less common for amides) |
Suzuki-Miyaura Coupling: Exploration of Aryl-Aryl and Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of C-C bonds. libretexts.orgnih.gov The this compound is an ideal substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the C-6 position. mdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 4: Representative Boronic Acids for Suzuki-Miyaura Coupling with this compound
| Boronic Acid | Expected Product at C-6 |
| Phenylboronic acid | Phenyl |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| 3-Pyridylboronic acid | 3-Pyridyl |
| 2-Thienylboronic acid | 2-Thienyl |
| Vinylboronic acid | Vinyl |
Sonogashira, Heck, and Stille Coupling: Expanding Conjugated Systems
The reactivity of the C-Br bond in this compound can be further exploited in other palladium-catalyzed cross-coupling reactions to expand its conjugated system.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.orgresearchgate.net This is a powerful method for the synthesis of substituted alkynes. rsc.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond at the vinylic position. organic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org
Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. organic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of the organotin reagents to a wide variety of functional groups. organic-chemistry.org
Table 5: Overview of Other Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Resulting Linkage at C-6 |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl (-C≡C-R) |
| Heck | Alkene (CH2=CHR) | Pd catalyst, Base | Alkenyl (-CH=CHR) |
| Stille | Organostannane (R-SnR'3) | Pd catalyst | Aryl/Alkenyl/Alkyl (R) |
Buchwald-Hartwig Amination: Direct N-Arylation Strategies
The presence of a bromine atom on the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the direct arylation of amines with aryl halides.
In a typical Buchwald-Hartwig reaction, this compound would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and can be tuned to optimize the yield and selectivity for a given amine. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.
A variety of amines can likely be coupled with this compound using this methodology, leading to a range of N-aryl derivatives. The table below illustrates the expected outcomes with different amine coupling partners under typical Buchwald-Hartwig conditions.
| Amine | Palladium Catalyst | Ligand | Base | Expected Product |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | 6-(Phenylamino)-5-pivalamidonicotinic acid |
| Morpholine | Pd(OAc)₂ | RuPhos | K₂CO₃ | 6-(Morpholino)-5-pivalamidonicotinic acid |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | 6-(Butylamino)-5-pivalamidonicotinic acid |
| Diethylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 6-(Diethylamino)-5-pivalamidonicotinic acid |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is another key reactive site in this compound, allowing for a variety of transformations to produce esters, amides, and other derivatives.
Esterification and Amidation Reactions
Esterification of this compound can be readily achieved under standard conditions. For instance, reaction with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be expected to yield the corresponding ester. Alternatively, the carboxylic acid can be activated, for example by conversion to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Similarly, amidation can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. The table below outlines representative esterification and amidation reactions.
| Reagent | Coupling Agent/Catalyst | Expected Product |
| Methanol | H₂SO₄ (cat.) | Methyl 6-bromo-5-pivalamidonicotinate |
| Benzyl alcohol | DCC | Benzyl 6-bromo-5-pivalamidonicotinate |
| Ammonia | EDC | 6-Bromo-5-pivalamidonicotinamide |
| Aniline | HATU | 6-Bromo-N-phenyl-5-pivalamidonicotinamide |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxylic acid group, is a potential transformation for this compound, although it is not expected to occur under mild conditions. The stability of the pyridine ring makes direct decarboxylation challenging. However, under forcing conditions or through specific synthetic routes that activate the carboxylic acid group, decarboxylation could potentially lead to 2-bromo-3-pivalamidopyridine. It is important to note that this compound is not a β-keto acid, for which decarboxylation is a more facile process.
Amide Moiety Reactivity: Hydrolysis and N-Alkylation/Acylation
The pivalamide (B147659) group, while generally robust, can also undergo chemical transformations, although typically requiring more forcing conditions than the reactions of the carboxylic acid.
Hydrolysis
Hydrolysis of the pivalamide to the corresponding amine, 5-amino-6-bromonicotinic acid, can be achieved under either acidic or basic conditions. Due to the steric hindrance of the tert-butyl group, these reactions would likely require elevated temperatures and prolonged reaction times.
N-Alkylation/Acylation
Direct N-alkylation or N-acylation of the pivalamide nitrogen is generally difficult due to the steric hindrance and the delocalization of the nitrogen lone pair into the amide carbonyl. However, under strongly basic conditions, deprotonation of the amide nitrogen could be achieved, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. These reactions are expected to be low-yielding and may require careful optimization of reaction conditions.
Advanced Spectroscopic and Structural Characterization in Reaction Pathway Analysis
In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
The synthesis of 6-Bromo-5-pivalamidonicotinic acid, likely proceeding through the acylation of an aminobromonicotinic acid with pivaloyl chloride, presents an ideal scenario for the application of in situ spectroscopic techniques. Methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy allow for real-time monitoring of the reaction progress directly within the reaction vessel.
By tracking the disappearance of reactant-specific vibrational bands and the emergence of product-specific bands, a detailed kinetic profile of the reaction can be established. For instance, the C=O stretching frequency of the pivaloyl chloride and the N-H bending of the amino group would be expected to decrease in intensity, while the amide I and II bands of the pivalamido group would appear and grow over time. This continuous data acquisition enables the determination of reaction rates, orders, and the identification of any transient intermediates that may not be observable through traditional offline analysis. While specific kinetic data for the target compound is unavailable, studies on similar reactions, such as the reaction of benzoyl chloride with aliphatic monoamines, have successfully utilized UV-vis spectroscopy to monitor the disappearance of reactants and determine rate constants. researchgate.net
Hypothetical In Situ FT-IR Monitoring Data for the Synthesis of this compound:
| Time (min) | Reactant Peak (cm⁻¹) (e.g., N-H bend) | Product Peak (cm⁻¹) (e.g., Amide I) |
| 0 | High Intensity | No Peak |
| 15 | Medium Intensity | Low Intensity |
| 30 | Low Intensity | Medium Intensity |
| 60 | No Peak | High Intensity |
Crystallographic Studies of Novel Derivatives and Co-crystals
Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, obtaining suitable crystals would provide unambiguous proof of its chemical structure, including bond lengths, bond angles, and torsional angles.
Furthermore, crystallographic analysis reveals crucial information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and halogen bonding. In the case of this compound, one would anticipate hydrogen bonding involving the carboxylic acid and amide functionalities, as well as potential halogen bonding interactions involving the bromine atom. For example, studies on 6-chloronicotinic acid have shown that the presence of a halogen atom significantly influences the crystal packing through Cl⋯Cl interactions and alters the hydrogen bonding network compared to unsubstituted nicotinic acid. mdpi.com Similarly, research on halogenated pyrazoles demonstrates how different halogens can lead to distinct supramolecular motifs, such as trimers or catemers. sigmaaldrich.com The study of co-crystals, where the target molecule is crystallized with a conforming molecule, can also be employed to modulate physical properties and gain further insight into intermolecular interactions.
Exemplary Crystallographic Data Table for a Hypothetical Derivative:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃BrN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 105.2 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| R-factor | 0.045 |
Advanced NMR Techniques for Stereochemical and Regiochemical Assignments
NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. While standard ¹H and ¹³C NMR would confirm the basic skeleton of this compound, advanced techniques are essential for unambiguous stereochemical and regiochemical assignments, especially in more complex derivatives.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. chemicalbook.comnih.govepa.gov These techniques detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's conformation and the relative orientation of substituents. For instance, a NOESY experiment on this compound could reveal correlations between the pivaloyl group's protons and the protons on the pyridine (B92270) ring, helping to establish their spatial relationship.
In cases of complex substitution patterns or the potential for multiple isomers, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish long-range and direct carbon-proton correlations, respectively. These experiments are instrumental in confirming the regiochemistry of substitution on the nicotinic acid ring. The principles of regioselectivity are critical in the synthesis of substituted pyridines, and advanced NMR is the primary tool for verifying the outcome of such reactions.
Illustrative NMR Assignment Table for this compound:
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 2 | 8.5 (s) | 150.2 | C4, C6 | H4 |
| 4 | 8.2 (s) | 145.8 | C2, C5, C6, COOH | H2 |
| COOH | 13.0 (br s) | 168.5 | C4, C5 | - |
| NH | 9.8 (s) | - | C5, C=O (amide) | Protons of pivaloyl |
| C(CH₃)₃ | 1.3 (s) | 39.5, 27.3 | C=O (amide) | NH |
Theoretical and Computational Chemistry Approaches to 6 Bromo 5 Pivalamidonicotinic Acid Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be instrumental in elucidating the mechanisms of reactions involving 6-bromo-5-pivalamidonicotinic acid by mapping out the potential energy surface of a given transformation. This involves locating transition states and calculating their corresponding energy barriers, which provides insight into the reaction's feasibility and kinetics.
For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine-bearing carbon, DFT can model the step-by-step process. The calculations can help determine whether a reaction proceeds through a concerted mechanism or via a multi-step pathway involving intermediates. Studies on related N-acylhydrazone derivatives have demonstrated the utility of DFT in corroborating experimentally observed reaction outcomes and in understanding the electronic effects that govern these pathways.
A key aspect of elucidating reaction mechanisms is the analysis of the transition state structures. DFT provides detailed geometric information about these transient species, which can reveal the key atomic interactions that stabilize the transition state and thus influence the reaction rate. While no direct data exists for the target molecule, the table below presents representative activation energies for amide bond rotation in related compounds, illustrating the type of data DFT can provide.
Table 1: Representative Activation Energies for Amide Rotation from DFT Studies on Analogous Compounds
| Compound Class | Rotational Barrier (kcal/mol) | Method |
| N-Benzhydrylformamides | 20-23 | M06-2X/6-311+G* |
| N-Acylhydrazones | ~15-20 | B3LYP/6-31G(d) |
| N-Formyl-tetrahydroisoquinoline | ~22 | DFT Calculations |
Note: These values are for analogous systems and serve to illustrate the application of DFT in determining rotational barriers. Actual values for this compound would require specific calculations.
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial determinants of its reactivity and interactions with other molecules. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's conformational landscape and dynamic behavior.
Conformational analysis involves systematically exploring the different spatial arrangements of the molecule's atoms that can be interconverted by rotation around single bonds. For this compound, key rotational degrees of freedom include the bond connecting the pivalamido group to the pyridine (B92270) ring and the bond connecting the carboxylic acid group. The steric bulk of the pivaloyl group is expected to create a significant rotational barrier, potentially leading to stable rotamers. beilstein-journals.orgrsc.org Studies on related N-acylhydrazones have shown that both steric and electronic effects can influence the preferred conformation around the amide bond. rcsi.commdpi.comsemanticscholar.org
A potential energy surface scan can be performed using quantum chemical methods to identify the low-energy conformers and the energy barriers between them. This information is critical for understanding which conformations are likely to be populated at a given temperature and which are most likely to be involved in a chemical reaction.
Molecular dynamics simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into:
Conformational transitions: How the molecule transitions between different low-energy conformations.
Solvent effects: The influence of the surrounding solvent on the molecule's conformation and dynamics.
Intermolecular interactions: How the molecule interacts with other molecules, such as reactants or a biological target.
MD simulations on functionalized pyridine carboxylic acids and other aromatic compounds have been used to study their aggregation behavior, interactions with surfaces, and binding to biological macromolecules. nih.govresearchgate.netdntb.gov.ua These studies provide a framework for how MD could be applied to understand the behavior of this compound in various environments.
The following table presents a hypothetical summary of a conformational analysis for a substituted aminopyridine, illustrating the type of data that can be obtained.
Table 3: Hypothetical Conformational Analysis Data for a Substituted Aminopyridine
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 30° | 0.0 | 65 |
| 2 | 150° | 1.2 | 30 |
| 3 | -90° | 2.5 | 5 |
Note: This data is hypothetical and serves to illustrate the output of a conformational analysis. Specific values for this compound would require dedicated computational studies.
Future Research Directions and Emerging Paradigms
Sustainable Synthetic Routes and Green Chemistry Principles for Compound Derivatization
The imperative to develop environmentally benign chemical processes has spurred significant interest in the application of green chemistry principles to the synthesis and derivatization of complex molecules like 6-Bromo-5-pivalamidonicotinic acid. Future research will increasingly focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
One promising avenue is the exploration of biocatalytic approaches for the synthesis and modification of nicotinic acid derivatives. Enzymes, such as nitrilases and amidases, offer high selectivity and operate under mild reaction conditions, thereby reducing the environmental impact of chemical transformations. frontiersin.orgmdpi.comresearchgate.netmdpi.com For instance, the enzymatic hydrolysis of a nitrile precursor could offer a green alternative to traditional chemical methods for introducing the carboxylic acid functionality. The development of robust and reusable immobilized enzymes will be crucial for the industrial applicability of such processes. mdpi.com
The application of green chemistry metrics , such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, will be instrumental in evaluating and comparing the sustainability of different synthetic routes. mdpi.comwhiterose.ac.uktudelft.nlyoutube.comnih.gov By quantifying the environmental footprint of a chemical process, researchers can identify areas for improvement and design more sustainable synthetic strategies. The table below illustrates a hypothetical comparison of green metrics for a traditional versus a biocatalytic approach to a key synthetic step in the derivatization of a nicotinic acid analogue.
| Metric | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Atom Economy (AE) | Low to Moderate | High |
| Process Mass Intensity (PMI) | High | Low |
| E-Factor | High | Low |
| Solvent Usage | High (often hazardous) | Low (often aqueous) |
| Energy Consumption | High (elevated temperatures) | Low (mild conditions) |
Flow Chemistry and Continuous Processing Applications
Flow chemistry , or continuous processing, has emerged as a transformative technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability. acsgcipr.orgresearchgate.netmdpi.comresearchgate.netfao.org The application of flow chemistry to the synthesis and derivatization of this compound holds immense potential.
Continuous flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and facilitating the use of hazardous reagents and reactions in a safer manner. For instance, Suzuki-Miyaura cross-coupling reactions, which are pivotal for functionalizing the bromo-substituent of the target molecule, can be significantly enhanced in flow systems. acsgcipr.orgresearchgate.net The use of packed-bed reactors with immobilized palladium catalysts can enable catalyst recycling and minimize metal contamination in the final product. researchgate.netmdpi.com
The table below outlines a conceptual continuous flow setup for a Suzuki-Miyaura coupling reaction of a 6-bromopyridine derivative.
| Parameter | Description |
|---|---|
| Reactor Type | Packed-bed microreactor with immobilized palladium catalyst |
| Reactants | Solution of 6-bromopyridine derivative and boronic acid |
| Solvent | Mixture of organic solvent and aqueous base |
| Flow Rate | Optimized for maximum conversion and residence time |
| Temperature | Precisely controlled via external heating/cooling |
| Pressure | Maintained using a back-pressure regulator |
| Downstream Processing | In-line extraction and purification modules |
Integration with Machine Learning for Reaction Optimization and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of novel chemical reactions and synthetic routes. chemistryviews.orgnih.govMachine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netrsc.orgrsc.orgresearchgate.net
For a molecule like this compound, ML models can be employed to optimize the conditions for various transformations, such as the challenging Suzuki-Miyaura coupling of sterically hindered substrates. chemistryviews.orgnih.govresearchgate.netnih.gov By analyzing vast parameter spaces, including catalysts, ligands, bases, solvents, and temperatures, ML algorithms can identify the optimal combination of conditions to maximize yield and minimize by-product formation. chemistryviews.orgrsc.orgresearchgate.netnih.gov
The following table presents a hypothetical output from a machine learning model for predicting the optimal conditions for a Suzuki coupling reaction.
| Parameter | Predicted Optimal Condition | Predicted Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh3)4 | 92 |
| Ligand | SPhos | |
| Base | K2CO3 | |
| Solvent | Dioxane/H2O | |
| Temperature (°C) | 100 |
Development of Novel Catalytic Systems for this compound Transformations
The development of novel and more efficient catalytic systems is fundamental to expanding the synthetic utility of this compound. Research in this area will focus on designing catalysts that can overcome the inherent challenges associated with the functionalization of this sterically hindered and electronically complex molecule.
For the transformation of the bromo-substituent, the design of new phosphine ligands for palladium-catalyzed cross-coupling reactions will be crucial. researchgate.netrsc.orgorganic-chemistry.orgsoton.ac.uknih.gov Bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle and enable the coupling of challenging substrates at lower catalyst loadings and milder reaction conditions. rsc.org
Furthermore, the direct C-H functionalization of the pyridine (B92270) ring represents a highly atom-economical and efficient strategy for introducing new functional groups. nih.govscilit.comresearchgate.netacs.org The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring in the presence of the existing substituents will open up new avenues for derivatization. Palladium-catalyzed C-H activation has shown promise for the functionalization of pyridine derivatives. nih.govscilit.comacs.org
The table below summarizes potential novel catalytic systems and their applications for the transformation of this compound.
| Catalytic System | Transformation | Potential Advantages |
|---|---|---|
| Palladium with bulky biarylphosphine ligands | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions of the bromo-substituent | Higher yields, lower catalyst loadings, milder reaction conditions, broader substrate scope |
| Palladium with pyridine-pyridone ligands | Directed C-H amination and lactamization | Overcoming N-coordination issues, enabling carboxylic acid-directed transformations nih.gov |
| Photoredox catalysts with pyridine N-oxides | Site-selective C-H functionalization of the pyridine ring | Mild reaction conditions, high regioselectivity, broad functional group tolerance researchgate.netacs.org |
Q & A
Q. What are the key synthetic routes and intermediates for 6-bromo-5-pivalamidonicotinic acid?
The synthesis typically involves bromination of a nicotinic acid precursor followed by pivaloylation. For example, bromination steps using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are common, as seen in analogous pyridine derivatives (e.g., 5-bromo-6-chloronicotinic acid synthesis) . The pivalamide group is introduced via coupling reactions, such as using pivaloyl chloride under anhydrous conditions. Key intermediates include brominated nicotinic acid derivatives and activated esters for amidation .
Q. Which spectroscopic methods are critical for characterizing this compound?
Characterization relies on:
- NMR : H and C NMR to confirm the bromine substitution pattern and pivalamide group (e.g., methyl singlet at δ ~1.3 ppm for pivaloyl).
- IR : Peaks at ~1680 cm (amide C=O) and ~1700 cm (carboxylic acid C=O).
- Elemental analysis : To verify purity and stoichiometry. These methods align with protocols used for structurally related bromonicotinic acids .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : As a precursor for inhibitors targeting enzymes like thymidylate synthase (TS) or dihydrofolate reductase (DHFR), leveraging its bromine for cross-coupling reactions .
- Coordination chemistry : The carboxylic acid and pivalamide groups enable metal-ion coordination studies, similar to 5-bromo-4-hydroxypicolinic acid .
Advanced Questions
Q. How do the steric effects of the pivalamide group influence derivatization reactions?
The bulky pivaloyl group can hinder nucleophilic attacks or coupling reactions at the 5-position. For example, in Suzuki-Miyaura cross-coupling, steric hindrance may reduce reaction yields compared to less bulky amides. Researchers often optimize catalysts (e.g., Pd(PPh)) or use microwave-assisted heating to improve efficiency .
Q. What challenges arise in purifying this compound, and how are they addressed?
Challenges include:
- Low solubility : The compound is poorly soluble in polar solvents due to the hydrophobic pivalamide group. Purification often requires gradient elution in reversed-phase HPLC or recrystallization from DMF/water mixtures.
- Acid sensitivity : The carboxylic acid group may require protection (e.g., methyl ester) during synthesis to prevent decarboxylation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies may arise from:
- Reagent purity : Impurities in brominating agents (e.g., NBS) can alter reaction pathways. Use freshly distilled reagents or HPLC-grade solvents.
- Reaction monitoring : Real-time LC-MS or TLC helps identify side products (e.g., over-bromination).
- Temperature control : Exothermic bromination steps require precise cooling to avoid decomposition .
Methodological Notes
- Synthetic Optimization : For high-yield bromination, use a 1:1.2 molar ratio of substrate to NBS in dichloromethane at 0°C .
- Cross-Coupling Reactions : Prioritize Pd-based catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects from the pivalamide group .
- Data Validation : Cross-reference spectral data with analogs (e.g., 6-bromo-2-pyridinecarboxylic acid) to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
